3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
- This compound is a synthetic organic molecule with a complex structure. Its systematic name reflects its substituents and functional groups.
- The compound consists of a benzamide core with three ethoxy (C2H5O-) groups attached to the benzene ring at positions 3, 4, and 5.
- Additionally, it features a substituted benzoxazole ring (1,3-benzoxazol-2-yl) at the para position of the benzamide.
- The isopropyl group (propan-2-yl) is also present, contributing to the overall structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route. Consult the literature for detailed protocols.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example
Major Products: The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major products.
Scientific Research Applications
Biology and Medicine: Investigate its biological activity, potential as a drug candidate, or use as a chemical probe.
Industry: Limited industrial applications, but it may find use in specialized fields.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
- Further research is necessary to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, benzoxazoles, and related heterocyclic compounds.
Uniqueness: Its combination of ethoxy groups, benzoxazole, and isopropyl substituent sets it apart.
Remember that detailed experimental data and comprehensive studies are essential for a deeper understanding of this compound
Properties
Molecular Formula |
C29H32N2O5 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C29H32N2O5/c1-6-33-25-16-21(17-26(34-7-2)27(25)35-8-3)28(32)30-22-12-9-19(10-13-22)29-31-23-15-20(18(4)5)11-14-24(23)36-29/h9-18H,6-8H2,1-5H3,(H,30,32) |
InChI Key |
DANUXWPYVYBAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)C(C)C |
Origin of Product |
United States |
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